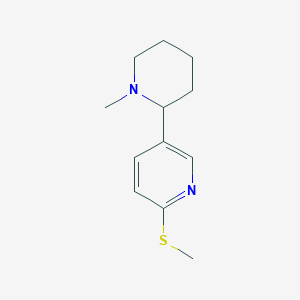
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of substituted malonic esters with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production. The choice of solvents, catalysts, and purification techniques would be crucial to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group or the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Reduction: Reduction can lead to partially or fully hydrogenated pyrimidine rings.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
科学研究应用
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The methylthio group and the aromatic rings can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
- 3-(Arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl groups and the methylthio group provides a versatile scaffold for further functionalization and exploration in various research fields.
属性
分子式 |
C17H14N2OS |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-3,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
ATCAZNLYRPJFNA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


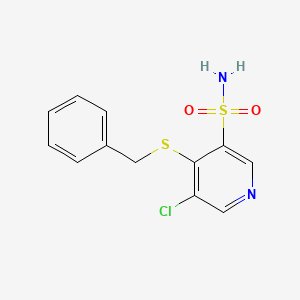
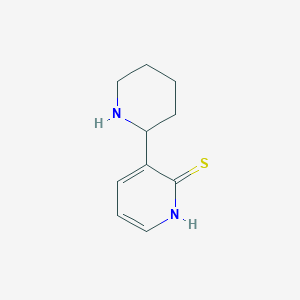
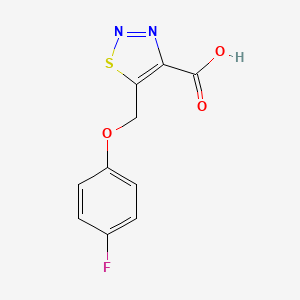

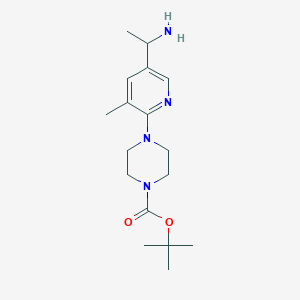
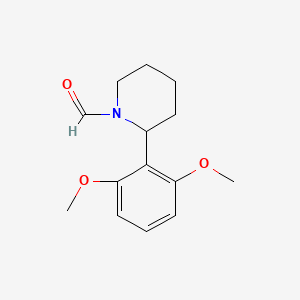





![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
